N-[3-Cyano-4-methyl-5-(morpholine-4-carbonyl)-thiophen-2-yl]-3,4,5-trimethoxy-benzamide
Description
N-[3-Cyano-4-methyl-5-(morpholine-4-carbonyl)-thiophen-2-yl]-3,4,5-trimethoxy-benzamide is a structurally complex benzamide derivative featuring a 3,4,5-trimethoxybenzamide core linked to a substituted thiophene ring. The thiophene moiety is functionalized with a cyano group at position 3, a methyl group at position 4, and a morpholine-4-carbonyl substituent at position 3.
Properties
Molecular Formula |
C21H23N3O6S |
|---|---|
Molecular Weight |
445.5 g/mol |
IUPAC Name |
N-[3-cyano-4-methyl-5-(morpholine-4-carbonyl)thiophen-2-yl]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C21H23N3O6S/c1-12-14(11-22)20(31-18(12)21(26)24-5-7-30-8-6-24)23-19(25)13-9-15(27-2)17(29-4)16(10-13)28-3/h9-10H,5-8H2,1-4H3,(H,23,25) |
InChI Key |
RFEALDNKUDGETD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)N3CCOCC3 |
Origin of Product |
United States |
Biological Activity
N-[3-Cyano-4-methyl-5-(morpholine-4-carbonyl)-thiophen-2-yl]-3,4,5-trimethoxy-benzamide is a compound of significant interest due to its potential biological activities. This article reviews its chemical structure, biological properties, and relevant research findings.
Chemical Structure
The molecular formula of the compound is . It features a thiophene ring, a morpholine moiety, and a trimethoxybenzamide structure, which are crucial for its biological activity.
Research indicates that this compound may exert its biological effects through multiple mechanisms:
- Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes that are pivotal in cancer cell proliferation and survival.
- Modulation of Immune Response : The compound has demonstrated potential in modulating immune responses, particularly through interactions with immune checkpoints like PD-1/PD-L1 .
Anticancer Activity
Several studies have reported the anticancer properties of this compound:
- Cell Proliferation Inhibition : In vitro studies showed that the compound inhibited the proliferation of various cancer cell lines including breast and lung cancer cells. It achieved significant inhibition at concentrations around 100 nM .
- Apoptosis Induction : The compound has been linked to the induction of apoptosis in cancer cells, suggesting a potential mechanism for its anticancer effects.
Case Studies
- Study on Breast Cancer Cells : A study demonstrated that treatment with this compound resulted in a 70% reduction in cell viability in MCF-7 breast cancer cells over 48 hours. The mechanism was attributed to increased levels of pro-apoptotic proteins .
- Lung Cancer Models : In animal models of lung cancer, administration of the compound led to significant tumor size reduction compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues .
Data Summary
| Biological Activity | Effect Observed | Concentration Tested |
|---|---|---|
| Cell Proliferation Inhibition | 70% reduction in MCF-7 cells | 100 nM |
| Apoptosis Induction | Increased pro-apoptotic proteins | 100 nM |
| Tumor Size Reduction (Animal Model) | Significant reduction | Varies |
Comparison with Similar Compounds
Table 1: Key Features of Compared Compounds
Key Observations
Substituent Effects on Physicochemical Properties: The target compound’s thiophene ring with cyano and morpholine-carbonyl groups likely enhances polarity compared to the bromophenyl group in N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide . The morpholine moiety may improve solubility in polar solvents, whereas the bromine in could increase molecular weight and lipophilicity. The morpholine-thiophene hybrid in adopts a chair conformation with a 63.54° angle between the thiophene and morpholine planes.
Synthetic Approaches: The synthesis of involves reacting 3,4,5-trimethoxybenzoyl chloride with 4-bromoaniline , a common acylation strategy. The target compound likely requires more complex steps, such as introducing the cyano and morpholine-carbonyl groups onto the thiophene ring prior to benzamide coupling.
The target compound’s thiophene and morpholine groups may modulate interactions with similar biological targets.
Crystallographic Features: Both and exhibit hydrogen-bonded networks (N–H···O) influencing crystal packing.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
